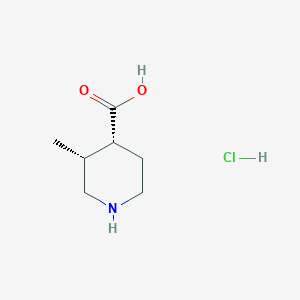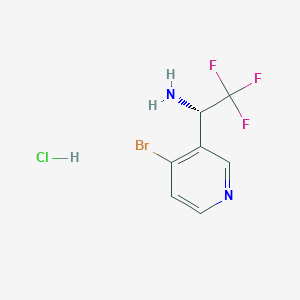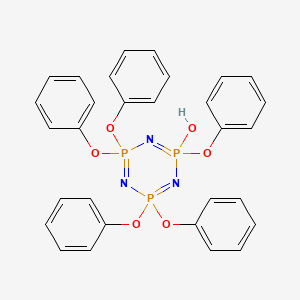
2-Hydroxy-2,4,4,6,6-pentaphenoxy-1,3,5-triaza-2lambda5,4lambda5,6lambda5-triphosphacyclohexa-1,3,5-triene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hydroxy-2,4,4,6,6-pentaphenoxy-1,3,5-triaza-2lambda5,4lambda5,6lambda5-triphosphacyclohexa-1,3,5-triene is a complex organic compound known for its unique structure and properties It belongs to the class of triazatriphosphorines, which are characterized by a ring structure containing nitrogen and phosphorus atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-2,4,4,6,6-pentaphenoxy-1,3,5-triaza-2lambda5,4lambda5,6lambda5-triphosphacyclohexa-1,3,5-triene typically involves the reaction of hexachlorocyclotriphosphazene with phenol derivatives under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the substitution of chlorine atoms with phenoxy groups. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to accommodate higher volumes, and additional purification steps, such as recrystallization or chromatography, are employed to ensure the quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-Hydroxy-2,4,4,6,6-pentaphenoxy-1,3,5-triaza-2lambda5,4lambda5,6lambda5-triphosphacyclohexa-1,3,5-triene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The phenoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized phosphorus derivatives, while substitution reactions can produce a variety of functionalized triazatriphosphorines.
Aplicaciones Científicas De Investigación
2-Hydroxy-2,4,4,6,6-pentaphenoxy-1,3,5-triaza-2lambda5,4lambda5,6lambda5-triphosphacyclohexa-1,3,5-triene has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other complex organic compounds and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent or in the development of new pharmaceuticals.
Industry: It is used in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mecanismo De Acción
The mechanism of action of 2-Hydroxy-2,4,4,6,6-pentaphenoxy-1,3,5-triaza-2lambda5,4lambda5,6lambda5-triphosphacyclohexa-1,3,5-triene involves its interaction with specific molecular targets and pathways. The compound can form stable complexes with metal ions, which can influence various biochemical processes. Additionally, its ability to undergo substitution reactions allows it to modify biological molecules, potentially altering their function and activity.
Comparación Con Compuestos Similares
Similar Compounds
2-Ethoxy-2,4,4,6,6-pentafluoro-1,3,5-triazatriphosphorine: Similar in structure but with ethoxy and pentafluoro groups instead of hydroxy and phenoxy groups.
Hexachlorocyclotriphosphazene: A precursor used in the synthesis of various triazatriphosphorines.
3-Methoxy-2-[(2,4,4,6,6-pentachloro-1,3,5-triazatriphosphin-2-yl)oxy]benzaldehyde: Another derivative with different substituents.
Uniqueness
2-Hydroxy-2,4,4,6,6-pentaphenoxy-1,3,5-triaza-2lambda5,4lambda5,6lambda5-triphosphacyclohexa-1,3,5-triene is unique due to its specific combination of hydroxy and phenoxy groups, which confer distinct chemical and physical properties. This uniqueness makes it particularly valuable for specialized applications in research and industry.
Propiedades
Fórmula molecular |
C30H26N3O6P3 |
|---|---|
Peso molecular |
617.5 g/mol |
Nombre IUPAC |
2-hydroxy-2,4,4,6,6-pentaphenoxy-1,3,5-triaza-2λ5,4λ5,6λ5-triphosphacyclohexa-1,3,5-triene |
InChI |
InChI=1S/C30H26N3O6P3/c34-40(35-26-16-6-1-7-17-26)31-41(36-27-18-8-2-9-19-27,37-28-20-10-3-11-21-28)33-42(32-40,38-29-22-12-4-13-23-29)39-30-24-14-5-15-25-30/h1-25,34H |
Clave InChI |
KGZWQNXAOYIAML-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)OP2(=NP(=NP(=N2)(OC3=CC=CC=C3)OC4=CC=CC=C4)(OC5=CC=CC=C5)OC6=CC=CC=C6)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


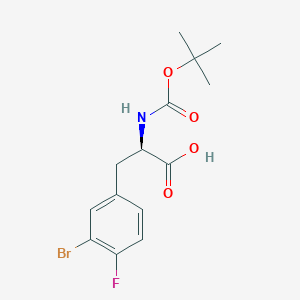
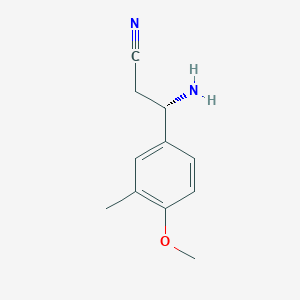
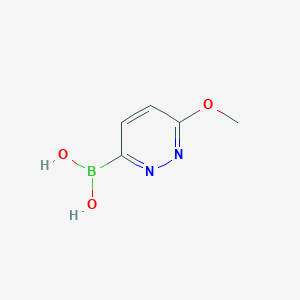

![6,8-Dichloroimidazo[1,2-b]pyridazine-3-carboxamide](/img/structure/B13033443.png)
![7-Chloro-1H-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid](/img/structure/B13033451.png)


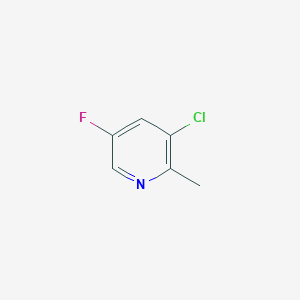
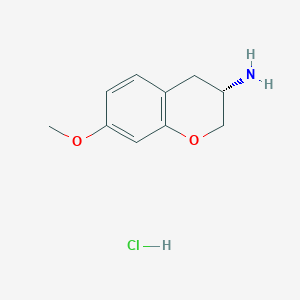
![8-Hydroxy-2-methylimidazo[1,2-a]pyridine-3-carbonitrile](/img/structure/B13033472.png)

